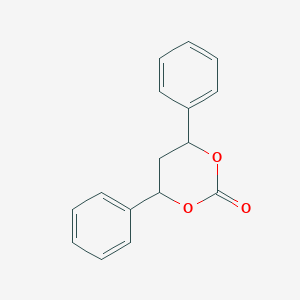
CID 146030149
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 146030149” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical substances that are used in various scientific research and industrial applications.
Vorbereitungsmethoden
The preparation methods for CID 146030149 involve several synthetic routes and reaction conditions. The synthesis of this compound typically requires specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale chemical reactions carried out under controlled conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions can vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
CID 146030149 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Wissenschaftliche Forschungsanwendungen
CID 146030149 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects and its role in drug development. Industrial applications may include its use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of CID 146030149 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
CID 146030149 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that exhibit similar biological activities. The comparison can involve analyzing the chemical properties, biological activities, and potential applications of these compounds. Some similar compounds may include other small molecules listed in the PubChem database that share structural or functional similarities with this compound.
Eigenschaften
Molekularformel |
C22H29Ge |
|---|---|
Molekulargewicht |
366.1 g/mol |
InChI |
InChI=1S/C22H29Ge/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21-,22-/m1/s1 |
InChI-Schlüssel |
KKUVGVNUTGUDRE-STZQEDGTSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


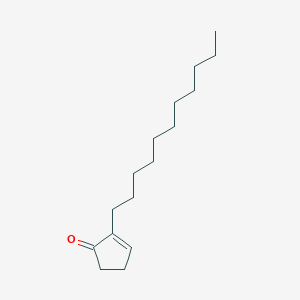
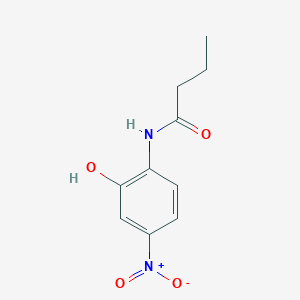
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
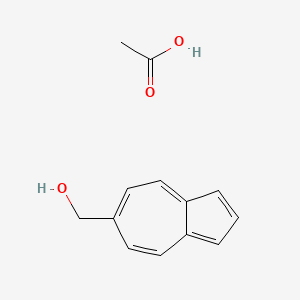

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)
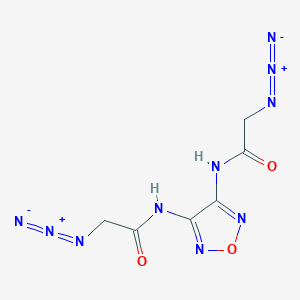



![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
